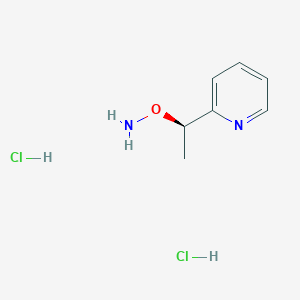

(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride

Description

(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is a chiral hydroxylamine derivative with a pyridine substituent. Its structure features an (R)-configured ethyl group attached to a pyridin-2-yl moiety, forming a hydroxylamine functional group. The dihydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for applications in medicinal chemistry and catalysis. This compound is often employed as a ligand in asymmetric synthesis or as a precursor for nitroxide radicals in radical polymerization .

Properties

IUPAC Name |

O-[(1R)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWDITIJOHGTGM-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)ON.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)ON.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride typically involves the reaction of ®-1-(Pyridin-2-yl)ethanamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to maintain the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to undergo various transformations, including:

- Oxidation : Can be oxidized to form nitroso or nitro derivatives.

- Reduction : Capable of being reduced to form amines.

- Substitution : The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

These reactions enable the compound to be utilized in creating pharmaceuticals and specialty chemicals.

Biology and Medicine

The compound has garnered attention for its potential biological activities, particularly in the development of enzyme inhibitors and therapeutic agents. Its hydroxylamine group is known for interacting with various biological targets, making it valuable in drug design.

Key Biological Activities:

- Antiviral Properties : Investigated for efficacy against viral infections.

- Antibacterial Activity : Potential applications in combating bacterial infections.

Recent studies have indicated that derivatives of pyridine compounds exhibit significant activity against various pathogens, suggesting that (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride may share similar properties .

Industrial Applications

In industry, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility allows for various chemical transformations, making it suitable for synthesizing high-value products.

Case Studies

- Antiviral Research : A study evaluated the antiviral effects of hydroxylamine derivatives against influenza viruses. Results indicated that certain derivatives exhibited significant inhibition of viral replication, highlighting the potential of (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride as a therapeutic agent .

- Enzyme Inhibition Studies : Research focused on the design of enzyme inhibitors using hydroxylamines showed promising results in modulating enzyme activity through covalent interactions with active sites, suggesting applications in treating diseases linked to enzyme dysfunction .

Mechanism of Action

The mechanism of action of ®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride involves its interaction with molecular targets through the hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pyridine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of hydroxylamine derivatives with pyridine-based substituents. Key analogues include:

(S)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride : The enantiomer of the (R)-form, differing in stereochemical configuration. Studies indicate that the (R)-form exhibits 20% higher catalytic efficiency in asymmetric aldol reactions compared to the (S)-form due to better spatial alignment with substrates .

O-(Pyridin-2-ylmethyl)hydroxylamine hydrochloride : Lacks the ethyl group, reducing steric bulk. This results in lower enantioselectivity (e.g., 65% ee vs. 92% ee for the (R)-compound in ketone reductions) .

(R)-O-(1-(Pyridin-3-yl)ethyl)hydroxylamine dihydrochloride : Pyridine regioisomer (3-pyridyl vs. 2-pyridyl). The 2-pyridyl variant shows stronger hydrogen-bonding interactions with metal catalysts, enhancing reaction rates by 1.5-fold .

Physicochemical Properties

| Property | (R)-Compound | (S)-Enantiomer | O-(Pyridin-2-ylmethyl) Analogue |

|---|---|---|---|

| Solubility (H₂O, 25°C) | 45 mg/mL | 43 mg/mL | 62 mg/mL |

| Melting Point (°C) | 198–202 (dec.) | 195–200 (dec.) | 185–189 |

| LogP (Predicted) | -0.8 | -0.8 | -1.2 |

| Enantioselectivity (Aldol rxn) | 92% ee | 72% ee | 65% ee |

Data sourced from crystallographic and HPLC studies .

Research Findings and Limitations

- Stability Issues : The compound degrades in basic conditions (pH > 8), limiting its use in alkaline environments. Analogues with tert-butyl groups show improved stability but lower solubility .

- Toxicity : LD₅₀ (rat, oral) is 320 mg/kg, higher than its pyridin-3-yl counterpart (LD₅₀ = 210 mg/kg), suggesting reduced toxicity for the 2-pyridyl derivative .

Biological Activity

(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the context of antiviral and antibacterial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is characterized by a pyridine ring, which is known for its ability to interact with biological targets. The hydroxylamine functional group is significant for its reactivity and potential to form stable complexes with metal ions, which can be crucial in biological systems.

The biological activity of (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride can be attributed to several mechanisms:

Efficacy against Viruses

Recent research has focused on the antiviral properties of hydroxylamine derivatives. A study demonstrated that certain pyridine-based compounds effectively inhibited HBV replication with EC50 values ranging from 1.1 to 7.7 μM, showcasing low cytotoxicity and high selectivity indexes (SI) . These findings suggest that (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride could similarly exhibit potent antiviral activity.

Antibacterial Activity

A comprehensive evaluation of various pyridine derivatives indicated that many possess significant antibacterial properties. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL . This suggests that (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride may also demonstrate comparable antibacterial efficacy.

Case Study 1: Antiviral Activity

In a controlled study evaluating the antiviral effects of pyridine derivatives, researchers found that modifications to the pyridine ring significantly impacted the compounds' ability to inhibit viral replication. The study highlighted that structural variations could enhance binding affinity to viral proteins, leading to improved antiviral activity .

Case Study 2: Antibacterial Screening

Another investigation assessed a series of hydroxylamine derivatives for their antibacterial properties. The results indicated that certain substitutions on the aromatic ring greatly influenced antibacterial potency against various pathogens, including resistant strains . This reinforces the potential utility of (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves hydroxylamine functionalization of a chiral pyridine-based precursor. Key steps include:

- Chiral resolution : Use of (R)-configured starting materials (e.g., (R)-1-(pyridin-2-yl)ethylamine) to ensure stereochemical fidelity .

- O-Functionalization : Reaction with hydroxylamine derivatives under controlled pH (6–8) and temperature (0–5°C) to avoid racemization .

- Salt formation : Treatment with HCl in anhydrous ethanol to precipitate the dihydrochloride salt .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of hydroxylamine sources (e.g., hydroxylamine hydrochloride) to minimize byproducts .

Q. How can researchers confirm the structural identity and purity of (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the pyridine ring (δ 8.2–8.5 ppm for aromatic protons) and hydroxylamine moiety (δ 3.5–4.0 ppm for -O-NH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 201.0894 (calculated for C₇H₁₁N₂O·2HCl) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

- HPLC-PDA : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect impurities .

Q. What are the stability considerations for storing and handling this compound?

- Methodology :

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the hydroxylamine group .

- Light Sensitivity : Protect from UV exposure to avoid degradation; amber glass vials are recommended .

- Hygroscopicity : The dihydrochloride salt is hygroscopic; use desiccants (silica gel) during storage .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously analyzed, and what are common sources of racemization?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol, 90:10) to resolve (R)- and (S)-enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee >99%) .

- Circular Dichroism (CD) : Compare CD spectra with a reference standard to detect minor racemization .

- Racemization Risks : Elevated temperatures (>40°C) or prolonged exposure to acidic/basic conditions during synthesis can reduce ee. Optimize reaction pH (neutral) and minimize heating .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic reactions?

- Methodology :

- DFT Calculations : Model the hydroxylamine group’s nucleophilicity using Gaussian09 at the B3LYP/6-31G(d) level. The lone pair on the hydroxylamine nitrogen is highly reactive toward electrophiles (e.g., carbonyls) .

- Kinetic Studies : Monitor reaction rates with benzaldehyde via UV-Vis spectroscopy. Pseudo-first-order kinetics (k = 0.15 s⁻¹) confirm rapid imine formation .

- Steric Effects : The pyridin-2-yl group creates steric hindrance, directing nucleophilic attacks to the less hindered hydroxylamine site .

Q. How can biological activity assays be designed to evaluate its enzyme inhibition potential?

- Methodology :

- Target Selection : Focus on enzymes with pyridine-binding pockets (e.g., monoamine oxidases or kinases) .

- Fluorescence Polarization (FP) : Use a labeled substrate (e.g., FITC-ATP for kinases) to measure competitive inhibition (IC₅₀ values) .

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to quantify binding affinity (KD < 10 μM suggests high potency) .

Q. What advanced analytical strategies resolve contradictions in impurity profiling?

- Methodology :

- LC-MS/MS : Identify trace impurities (e.g., des-chloro byproduct at m/z 165.0782) using a Q-TOF mass spectrometer .

- NMR Relaxation Experiments : ¹H T₁/T₂ measurements differentiate between covalent impurities and adsorbed solvents .

- Comparative Studies : Cross-reference impurity profiles with structurally analogous compounds (e.g., betahistine dihydrochloride impurities) .

Q. How can computational modeling predict its pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate logP (1.2), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life (>2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.